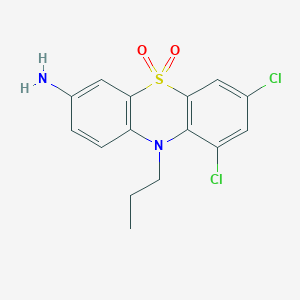
10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide is a chemical compound with the molecular formula C15H14Cl2N2O2S and a molecular weight of 357.25 g/mol . This compound is a derivative of phenothiazine, a class of compounds known for their diverse applications in various fields, including medicine and materials science.
Vorbereitungsmethoden
The synthesis of 10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide typically involves multiple steps, starting from phenothiazine derivatives. The synthetic route includes chlorination, amination, and propylation reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency .
Analyse Chemischer Reaktionen
10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Wissenschaftliche Forschungsanwendungen
10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound can influence various biochemical pathways, depending on its specific structure and functional groups. For example, phenothiazine derivatives are known to interact with dopamine receptors, which is relevant to their antipsychotic effects .
Vergleich Mit ähnlichen Verbindungen
10-n-Propyl-1,3-dichloro-7-amino-phenothiazine-5,5-dioxide can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic medication.
Thioridazine: Another antipsychotic with a similar structure but different functional groups.
Fluphenazine: A potent antipsychotic with a different substitution pattern on the phenothiazine core.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
35076-85-8 |
|---|---|
Molekularformel |
C15H14Cl2N2O2S |
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
7,9-dichloro-5,5-dioxo-10-propylphenothiazin-3-amine |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-2-5-19-12-4-3-10(18)8-13(12)22(20,21)14-7-9(16)6-11(17)15(14)19/h3-4,6-8H,2,5,18H2,1H3 |
InChI-Schlüssel |
YXQLOAPVCIQVBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=C(C=C(C=C2)N)S(=O)(=O)C3=C1C(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
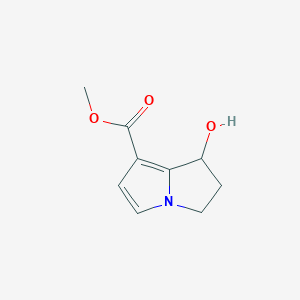
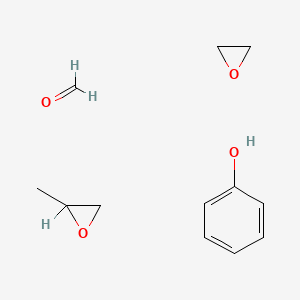
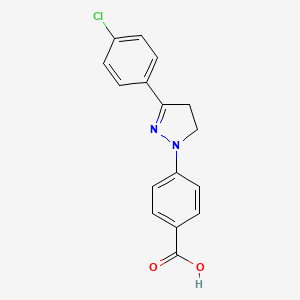


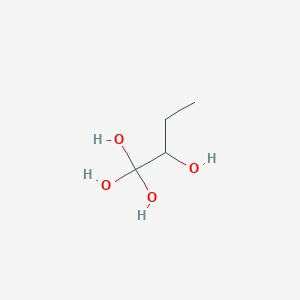

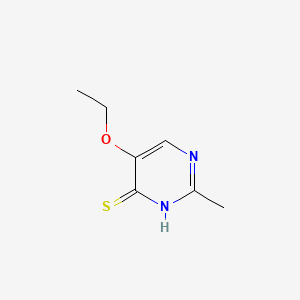
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)
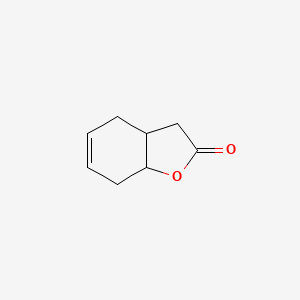
![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)
